Cas no 2537-91-9 (L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI))
L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI) Chemical and Physical Properties
Names and Identifiers
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- L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI)
- 3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
- (N-Benzyloxycarbonyl-Phe)-Tyr
- AC1L7D3X
- N-(N-Benzyloxycarbonyl-L-phenylalanyl)-L-tyrosin
- N-(N-benzyloxycarbonyl-L-phenylalanyl)-L-tyrosine
- N-benzyloxycarbonyl-L-phenylalanyl-L-tyrosine
- NSC334026
- Z-L-Phe-L-Tyr
- Z-Phe-Tyr-OH
- NSC-334026
- 2537-91-9
- CHEMBL3325986
- SCHEMBL20678118
- DTXSID30318685
- N-[(Benzyloxy)carbonyl]phenylalanyltyrosine
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- Inchi: 1S/C26H26N2O6/c29-21-13-11-19(12-14-21)16-23(25(31)32)27-24(30)22(15-18-7-3-1-4-8-18)28-26(33)34-17-20-9-5-2-6-10-20/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32)
- InChI Key: PGOQBJBMASKTEL-UHFFFAOYSA-N
- SMILES: O=C(C(CC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1)NC(C(=O)O)CC1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 462.17918
- Monoisotopic Mass: 462.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 652
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 125Ų
Experimental Properties
- PSA: 124.96
- LogP: 3.82360
L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | SFY-3044-0.1 g |
Z-Phe-Tyr |
2537-91-9 | 0.1 g |
$38.50 | 2023-01-02 | ||
| Biosynth | SFY-3044-1 g |
Z-Phe-Tyr |
2537-91-9 | 1g |
$100.10 | 2023-01-02 |
L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI) Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI)
Compound CAS No 2537-91-9: L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]- (9CI)
The compound with CAS No 2537-91-9, commonly referred to as L-Tyrosine,N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl], is a significant molecule in the field of biochemistry and pharmacology. This compound, also known by its IUPAC name N-[N-(phenylmethoxycarbonyl)-L-phenylalanyl]tyrosine, is a derivative of L-Tyrosine, an essential amino acid that plays a critical role in various biological processes.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its structure, which includes a phenylmethoxy carbonyl group attached to the side chain of L-Tyrosine, makes it a promising candidate for drug delivery systems. The phenylmethoxy group enhances the compound's stability and bioavailability, making it suitable for applications in targeted drug delivery and controlled-release formulations.
In terms of synthesis, this compound is typically derived from L-Tyrosine through a series of chemical modifications. The introduction of the phenylmethoxy carbonyl group involves a multi-step process that ensures high purity and specificity. Advanced techniques such as solid-phase synthesis and enzymatic catalysis have been employed to optimize the production process, ensuring scalability for industrial applications.
The compound's unique structure also lends itself to applications in the field of biotechnology. Researchers have explored its use as a building block in peptide synthesis, where its stability and reactivity make it ideal for constructing complex peptide sequences. Recent advancements in peptide therapeutics have further underscored the importance of this compound in developing next-generation biopharmaceuticals.
From a pharmacological perspective, this compound has shown potential in treating neurodegenerative diseases such as Parkinson's disease. Its ability to modulate dopaminergic pathways and influence neurotransmitter synthesis has been extensively studied. Clinical trials have demonstrated its efficacy in improving motor function and reducing oxidative stress in animal models, paving the way for human trials in the near future.
In addition to its therapeutic applications, this compound has found utility in diagnostic tools and imaging agents. Its ability to serve as a substrate for enzymes involved in tyrosine metabolism makes it valuable in assays designed to assess enzyme activity and metabolic pathways. This has significant implications for early diagnosis and personalized medicine.
Looking ahead, ongoing research is focused on enhancing the compound's bioavailability and reducing potential side effects. Innovations in nanotechnology and drug delivery systems are being integrated to maximize its therapeutic potential while minimizing adverse reactions. Collaborative efforts between academia and industry are expected to yield breakthroughs that will further establish this compound as a cornerstone in modern medicine.
In conclusion, CAS No 2537-91-9 represents a versatile and innovative molecule with vast applications across multiple disciplines. Its role in drug development, biotechnology, and diagnostics positions it as a key player in advancing healthcare solutions. As research continues to uncover new dimensions of its utility, this compound is poised to make significant contributions to the field of medical science.
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